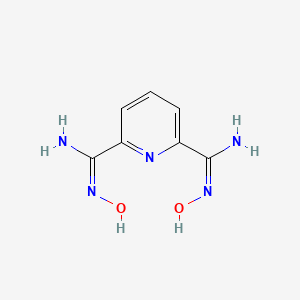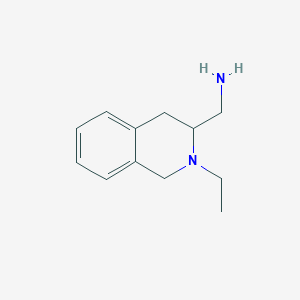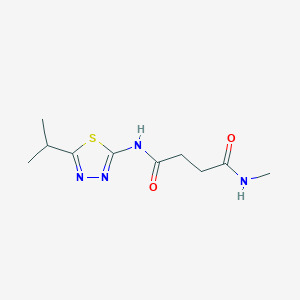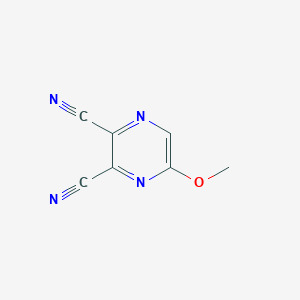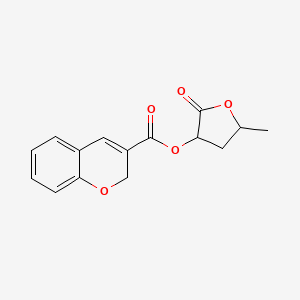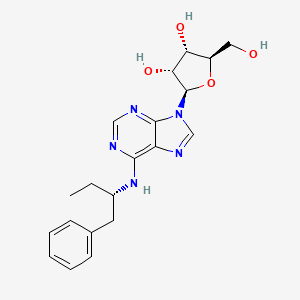
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a methoxyphenyl group, a phenyl group, and a piperidinoethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- typically involves multi-step organic reactions. One common method includes the reaction of an alkyl ester of a substituted acetohydroxamic acid with an acid salt of a tertiary aminoalkyl halide in a dipolar aprotic solvent medium in the presence of an acid acceptor compound . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)-
- Tertiary aminoalkyl derivatives of substituted acetohydroxamic acid esters
Uniqueness
3(2H)-Pyridazinone, 6-(m-methoxyphenyl)-4-phenyl-2-(2-piperidinoethyl)- is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
23348-14-3 |
|---|---|
分子式 |
C24H27N3O2 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
6-(3-methoxyphenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-12-8-11-20(17-21)23-18-22(19-9-4-2-5-10-19)24(28)27(25-23)16-15-26-13-6-3-7-14-26/h2,4-5,8-12,17-18H,3,6-7,13-16H2,1H3 |
InChI 键 |
JUCWRYLVUBHXMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


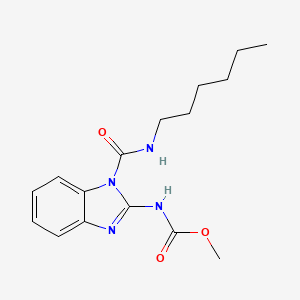

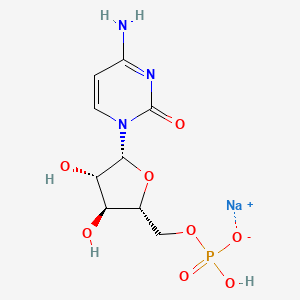

![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
